molecular formula C15H7Cl2F3N2O B2953947 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone CAS No. 477888-04-3

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone

Cat. No.: B2953947
CAS No.: 477888-04-3
M. Wt: 359.13
InChI Key: QQMMQQNSXXJWPW-UHFFFAOYSA-N
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Description

6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with chlorine at position 6 and a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 2. The quinolinone scaffold is known for its pharmacological and agrochemical applications, with substituents influencing electronic properties, solubility, and bioactivity . The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, making this compound a candidate for further investigation in drug discovery or pesticide development .

Properties

IUPAC Name

6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F3N2O/c16-8-1-2-12-9(4-8)14(23)10(6-21-12)13-11(17)3-7(5-22-13)15(18,19)20/h1-6H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMMQQNSXXJWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone, with the CAS number 478033-81-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown potential in various therapeutic applications, including anti-cancer and anti-microbial properties.

  • Molecular Formula: C19H9Cl2F3N2O
  • Molar Mass: 409.19 g/mol
  • Density: Predicted at 1.63 ± 0.1 g/cm³
  • pKa: Approximately 6.81 ± 0.40 (predicted) .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability. The chlorine substituents may also play a role in modulating the biological activity by influencing electron distribution and sterics around the quinolinone core.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5Induces apoptosis
Compound BLung Cancer10Cell cycle arrest
6-Chloro...VariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Control (Antibiotic)Control MIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Amoxicillin16

Case Studies

In a recent case study published in MDPI, researchers explored the structure-activity relationship (SAR) of quinolinone derivatives, including those containing trifluoromethyl groups. The study highlighted that modifications at the pyridinyl position significantly affected the compound's potency against various cancer cell lines .

Another study focused on the compound's potential as an anti-tuberculosis agent, showing promising results in inhibiting Mycobacterium tuberculosis growth through a novel mechanism involving cell wall synthesis inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Quinolinone Core) Key Functional Groups Molecular Weight (g/mol) Predicted Boiling Point (°C) Applications/Notes References
Target Compound : 6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone 6-Cl, 3-(pyridinyl) Cl, CF₃ 378.66 Not reported Potential agrochemical/pharmaceutical
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone 6,7,8-F₃, 3-(pyridinyl) F, CF₃ 378.66 413.3 ± 45.0 Higher electronegativity; agrochemical
6-Chloro-7-methoxy-2-methyl-3-(pyrimidinyl)quinolin-4(1H)-one (Compound 25c) 6-Cl, 7-OCH₃, 2-CH₃, 3-(pyrimidinyl) OCH₃, CH₃ 477.07 Not reported Antimalarial activity (IC₅₀ = 18 nM)
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-[(E)-2-phenyldiazenyl]-4(1H)-quinolinone 6-(azo-phenyl), 3-(pyridinyl) Cl, CF₃, azo group 428.79 Not reported Specialty chemical; research use

Structural and Electronic Differences

  • Trifluoromethyl vs.
  • Fluorine Substitution : The 6,7,8-trifluoro analog () exhibits higher electronegativity, which may improve oxidative stability but reduce solubility compared to the chloro-substituted target compound.
  • Methoxy and Methyl Groups : Compound 25c () includes 7-methoxy and 2-methyl groups, which likely improve metabolic stability and bioavailability, as evidenced by its potent antimalarial activity (IC₅₀ = 18 nM).

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